molecular formula C28H20FN3O B11564446 (2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11564446
M. Wt: 433.5 g/mol
InChI Key: LATHMBIBTZXTOU-WEWMWRJBSA-N
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Description

The compound (2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile is a complex organic molecule featuring a dihydropyrroloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Dihydropyrroloisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent is introduced to the aromatic ring.

    Addition of the Methylphenylcarbonyl Group: This can be done via Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

    Formation of the Dicarbonitrile Functionality: This step might involve the use of cyanide sources under basic conditions to introduce the nitrile groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its potential to bind to specific proteins or enzymes could be explored for therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with various biological targets, potentially leading to the development of new medications.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals. Its functional groups allow for a wide range of chemical modifications, making it versatile for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,10bS)-2-(2-chlorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
  • (2S,3R,10bS)-2-(2-bromophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Uniqueness

The uniqueness of (2S,3R,10bS)-2-(2-fluorophenyl)-3-[(4-methylphenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile lies in its specific substitution pattern, particularly the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its stability, binding affinity, and overall efficacy compared to its analogs.

Properties

Molecular Formula

C28H20FN3O

Molecular Weight

433.5 g/mol

IUPAC Name

(2S,3R,10bS)-2-(2-fluorophenyl)-3-(4-methylbenzoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C28H20FN3O/c1-18-10-12-20(13-11-18)26(33)25-24(22-8-4-5-9-23(22)29)28(16-30,17-31)27-21-7-3-2-6-19(21)14-15-32(25)27/h2-15,24-25,27H,1H3/t24-,25+,27-/m0/s1

InChI Key

LATHMBIBTZXTOU-WEWMWRJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CC=CC=C5F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CC=CC=C5F

Origin of Product

United States

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